methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a (4-tert-butylphenyl)sulfonyl group and a (4-methoxyphenyl)amino substituent. The Z-configuration of the double bond is critical for its stereochemical stability and biological interactions.
The 4-methoxyphenylamino group contributes hydrogen-bonding capacity and moderate electron-donating effects. Such structural features make this compound relevant in agrochemical and pharmaceutical research, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-21(2,3)15-6-12-18(13-7-15)28(24,25)19(20(23)27-5)14-22-16-8-10-17(26-4)11-9-16/h6-14,22H,1-5H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAGJUVPGABFV-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H27NO6S
- Molecular Weight : 429.52 g/mol
- CAS Number : 75527581
1. Anticancer Properties
Recent studies have indicated that compound 1 exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cancer progression, particularly those related to apoptosis and cell cycle regulation.
- Case Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability upon treatment with compound 1. The compound was found to activate caspase pathways, leading to programmed cell death .
2. Anti-inflammatory Effects
Compound 1 has demonstrated potential as an anti-inflammatory agent . It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.
- Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of compound 1 resulted in decreased levels of TNF-alpha and IL-6, indicating its role in mitigating inflammatory responses .
Biological Activity Data Table
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of compound 1 is crucial for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics, although further studies are needed to fully characterize its metabolic profile.
Toxicological Studies
Toxicological assessments indicate that compound 1 has a low toxicity profile at therapeutic doses. However, long-term studies are necessary to ascertain any potential adverse effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | ~391.45* | 4-tert-Butylphenylsulfonyl, 4-methoxyphenylamino | High lipophilicity, moderate solubility |
| Methyl (Z)-3-(4-ethoxyphenyl)amino-2-(4-methoxyphenyl)sulfonyl acrylate [6] | 391.45 | 4-Methoxyphenylsulfonyl, 4-ethoxyphenylamino | Increased solubility due to ethoxy group |
| Methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonyl acrylate [4] | 287.30 | 2-Fluorophenylsulfonyl, dimethylamino | Lower MW, higher polarity (fluorine) |
| Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate [3] | 409.25 | Bromo-formylphenoxymethyl, 4-methylphenyl | Crystalline, π-π interactions dominate |
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents like methoxy or fluorine . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- In contrast, trifluoromethyl groups () offer stronger electron-withdrawing effects and metabolic resistance .
- Hydrogen Bonding: The 4-methoxyphenylamino group supports hydrogen-bond donor/acceptor interactions, unlike dimethylamino () or bromo-formyl groups (), which alter binding modes .
Crystallographic and Solid-State Behavior
Table 2: Crystal Structure Comparisons
- The target compound’s crystal packing is expected to involve sulfonyl-mediated hydrogen bonds (C–H⋯O) and π-π stacking, similar to . However, the tert-butyl group may disrupt close packing, reducing melting points compared to bromo-formyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
